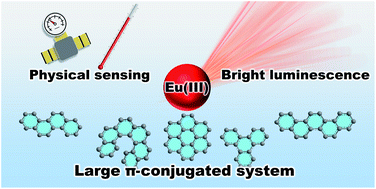Bright red emission with high color purity from Eu(iii) complexes with π-conjugated polycyclic aromatic ligands and their sensing applications†
RSC Advances Pub Date: 2022-01-04 DOI: 10.1039/D1RA08233G
Abstract
Eu(III) complexes emit red light with a high color purity and have consequently attracted attention for development toward display and physical sensing applications. The characteristic pure color emission originates from the intra-4f–4f transition, and the brightness strongly depends on the electronic and steric structures of organic ligands. A large π-conjugated ligand design with a large absorption coefficient has been actively studied for achieving bright emission. The π-conjugated Eu(III) luminophores also provide oxygen and temperature sensing properties by controlling their excited state dynamics based on π-electron systems. A comprehensive understanding of the design strategy of large π-conjugated ligands is crucial for the further development of luminescent Eu(III) complexes. In this review, we summarize the research progress on π-conjugated Eu(III) luminophores exhibiting bright emission and their physical sensing applications.


Recommended Literature
- [1] Development of competitive indirect ELISAs with a flexible working range for the simple quantification of melatonin in medicinal foods†
- [2] Superparamagnetic core–shell nanoparticles as solid supports for peptide synthesis†
- [3] Correction: Two-dimensional conjugated metal–organic frameworks (2D c-MOFs): chemistry and function for MOFtronics
- [4] Review
- [5] Metal-free visible-light-induced multi-component reactions of α-diazoesters leading to S-alkyl dithiocarbamates†
- [6] A remarkable example of co-crystallisation: the crystal structure of the mononuclear and dinuclear diphenyl[2.2]paracyclophanylphosphine palladium(II) chloride complexes trans-[Pd{PPh2(C16H15)}2Cl2]·[Pd{PPh2(C16H15)}Cl2]2·0.6CH2Cl2
- [7] New focus of the cloud point/Krafft point of nonionic/cationic surfactants as thermochromic materials for smart windows†
- [8] Viscoelastic detergent solutions
- [9] In situ growth of ZIF-8-derived ternary ZnO/ZnCo2O4/NiO for high performance asymmetric supercapacitors†
- [10] Zeolite-catalyzed cyclocondensation reaction for the selective synthesis of 3,4-dihydropyrimidin-2(1H)-ones†










